N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-2-20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-4-14-22/h5-12,20H,2-4,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRYRNDXEBHSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Chlorosulfonylbenzoic Acid
The most efficient route to Intermediate A involves direct sulfonylation of commercially available 4-chlorosulfonylbenzoic acid with pyrrolidine.
Procedure:
- Dissolve 4-chlorosulfonylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.
- Add pyrrolidine (1.2 eq) dropwise at 0°C, followed by triethylamine (2.5 eq) to scavenge HCl.
- Stir for 12 h at room temperature.
- Quench with 1M HCl, extract with DCM, and purify via recrystallization (ethanol/water).
Yield: 78–85%.
Characterization:
- $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.10 (d, J=8.4 Hz, 2H), 7.95 (d, J=8.4 Hz, 2H), 3.25–3.15 (m, 4H, pyrrolidine CH2), 1.80–1.70 (m, 4H, pyrrolidine CH2).
Synthesis of Intermediate B: 4-(N-Ethylsulfamoyl)aniline
Two-Step Sulfamoylation of 4-Nitroaniline
To avoid over-sulfonylation, a protection/deprotection strategy is employed:
Step 1: Sulfamoylation
- React 4-nitrobenzenesulfonyl chloride (1.0 eq) with ethylamine (1.5 eq) in THF at 0°C.
- Stir for 6 h, then concentrate under reduced pressure.
Intermediate: N-Ethyl-4-nitrobenzenesulfonamide (Yield: 89%).
Step 2: Nitro Reduction
- Hydrogenate the nitro group using H2/Pd-C (10% wt) in ethanol at 40 psi for 8 h.
- Filter and concentrate to obtain 4-(N-ethylsulfamoyl)aniline as a white solid.
Characterization:
- $$^13$$C NMR (101 MHz, CDCl3): δ 146.2 (C-SO2), 129.5 (Ar-C), 118.7 (Ar-C), 44.1 (CH2CH3), 15.2 (CH2CH3).
Amide Coupling to Form the Final Product
EDCl/HOBt-Mediated Coupling
The final step involves coupling Intermediate A and B under standard amidation conditions:
Procedure:
- Activate 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq) with EDCl (1.2 eq) and HOBt (1.2 eq) in DMF for 30 min.
- Add 4-(N-ethylsulfamoyl)aniline (1.1 eq) and stir at 25°C for 18 h.
- Pour into ice-water, filter the precipitate, and purify via column chromatography (SiO2, ethyl acetate/hexane 1:1).
Optimization Data:
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 18 h |
| Yield | 72% |
| Purity (HPLC) | >99% |
Critical Note: Excess EDCl (>1.5 eq) leads to sulfonamide overactivation and dimerization byproducts.
Alternative Synthetic Routes
Ullmann-Type Coupling for Scalability
A copper-catalyzed coupling reported in similar benzamide syntheses offers scalability advantages:
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
Analytical Characterization of Final Product
Spectroscopic Data:
- HRMS (ESI+): m/z calc. for C19H23N3O5S2 [M+H]+: 438.1124; found: 438.1128.
- IR (KBr): 3278 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1345/1156 cm⁻¹ (SO2 asym/sym).
Thermal Properties:
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Chlorosulfonylbenzoic acid | 320 | 41% |
| EDCl | 280 | 23% |
| Pyrrolidine | 150 | 12% |
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfonamide or pyrrolidine moieties.
Reduction: Reduction of the benzamide group under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications as an enzyme inhibitor or drug candidate.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide and benzamide groups are known to form strong interactions with protein active sites, potentially inhibiting their activity. The pyrrolidine moiety might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide derivative used as an antibacterial agent.
N-(4-(N-methylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?
- Synthesis Strategy : The compound can be synthesized via multi-step reactions, starting with sulfonylation of the benzamide core followed by coupling with functionalized phenyl groups. Key steps include sulfamoylation using ethylsulfamoyl chloride and pyrrolidine sulfonyl chloride under controlled anhydrous conditions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters like temperature (e.g., 60–80°C for sulfonylation), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios to maximize yield (typically 60–75% after purification) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Characterization Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and sulfonamide/pyrrolidine substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ~496.58 Da) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect sulfonyl (S=O) stretches near 1350–1150 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹ .
Q. How can solubility challenges be addressed during in vitro assays?
- Solubility Enhancement : Use polar aprotic solvents like DMSO for stock solutions (e.g., 10 mM). For aqueous buffers, employ co-solvents (e.g., 0.1% Tween-80) or cyclodextrin-based formulations to improve dispersion .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
- Data Reconciliation :
- Perform molecular docking studies (e.g., AutoDock Vina) to validate target binding hypotheses, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical binding affinity measurements .
- Cross-validate cytotoxicity results (e.g., IC₅₀ discrepancies) using orthogonal assays like apoptosis markers (Annexin V) vs. metabolic activity (MTT) .
Q. How does the compound’s sulfonamide-pyrrolidine motif influence its pharmacokinetic profile?
- PK/PD Insights :
- The ethylsulfamoyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, while the pyrrolidine sulfonyl moiety improves solubility via hydrogen bonding .
- In silico ADMET predictions (e.g., SwissADME) suggest moderate blood-brain barrier permeability (LogBB ~0.2) and plasma protein binding (~85%) .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer models?
- Mechanistic Studies :
- Use RNA-seq or proteomics to identify differentially expressed pathways (e.g., apoptosis, mTOR signaling) in treated vs. untreated cell lines .
- Validate target engagement via CRISPR knockout or siRNA silencing of suspected targets (e.g., kinases or sulfotransferases) .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
- SAR Framework :
- Synthesize analogs with modified sulfonamide substituents (e.g., bulkier alkyl groups) or benzamide core substitutions (e.g., fluorinated aryl rings) .
- Test derivatives in functional assays (e.g., enzyme inhibition, cell proliferation) to correlate structural changes with potency .
Methodological Considerations
Q. What are best practices for ensuring reproducibility in biological assays involving this compound?
- Assay Design :
- Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%).
- Use triplicate technical replicates and independent biological repeats (n ≥ 3) to account for variability .
Q. How can researchers mitigate off-target effects in target validation studies?
- Specificity Measures :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
